molecular formula C11H10N2 B14652099 3-(4-Methylphenyl)pyridazine CAS No. 52432-27-6

3-(4-Methylphenyl)pyridazine

Cat. No.: B14652099
CAS No.: 52432-27-6
M. Wt: 170.21 g/mol
InChI Key: JQXSKJZUGZEJHD-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)pyridazine is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)pyridazine typically involves the reaction of hydrazine derivatives with appropriate ketones or esters. One common method includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of aryl hydrazines with 1,4-dicarbonyl compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylphenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed:

    Oxidation: Formation of pyridazine N-oxides.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of halogenated pyridazine derivatives.

Scientific Research Applications

3-(4-Methylphenyl)pyridazine has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

52432-27-6

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

3-(4-methylphenyl)pyridazine

InChI

InChI=1S/C11H10N2/c1-9-4-6-10(7-5-9)11-3-2-8-12-13-11/h2-8H,1H3

InChI Key

JQXSKJZUGZEJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=CC=C2

Origin of Product

United States

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